2-(8-methoxy-4-methyl-1-oxo-[1,2,4]triazino[4,5-a]indol-2-yl)-N-(3-propan-2-yloxypropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8-methoxy-4-methyl-1-oxo-[1,2,4]triazino[4,5-a]indol-2-yl)-N-(3-propan-2-yloxypropyl)acetamide is a member of hydroxyindoles.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Research has explored various synthesis techniques for triazinoindoles, a category to which our compound of interest belongs. For instance, Youssef (2002) detailed the reaction of 3-Hydrazino[1,2,4]triazino[5,6-b]indole with various compounds to produce new triazinoindoles, demonstrating the diversity in synthesis methods for these compounds (Youssef, 2002).
Chemical Properties and Reactions : The study of lactim-lactam tautomerism in as-triazinoindoles was conducted by Robba, Maume, and Lancelot (1977), highlighting the chemical properties of similar compounds (Robba, Maume, & Lancelot, 1977).
Biological Activities and Applications
Anticancer Activity : Kovalenko et al. (2012) synthesized and evaluated the anticancer activity of substituted triazinoquinazolines, closely related to our compound, showing significant activity against various cancer cell lines (Kovalenko et al., 2012).
Antimicrobial Properties : Debnath and Ganguly (2015) studied indolin-1-yl acetamide derivatives for their antimicrobial activities, providing insights into the potential antimicrobial applications of related compounds (Debnath & Ganguly, 2015).
Anti-Inflammatory and Analgesic Potential : Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized and evaluated novel benzodifuranyl derivatives, including triazino compounds, for their anti-inflammatory and analgesic properties, indicating possible applications in these areas (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antidepressant Evaluation : Shelke and Bhosale (2010) conducted a study on triazinoindoles for potential antidepressant activity, which might suggest similar applications for the compound (Shelke & Bhosale, 2010).
properties
Product Name |
2-(8-methoxy-4-methyl-1-oxo-[1,2,4]triazino[4,5-a]indol-2-yl)-N-(3-propan-2-yloxypropyl)acetamide |
---|---|
Molecular Formula |
C20H26N4O4 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-(8-methoxy-4-methyl-1-oxo-[1,2,4]triazino[4,5-a]indol-2-yl)-N-(3-propan-2-yloxypropyl)acetamide |
InChI |
InChI=1S/C20H26N4O4/c1-13(2)28-9-5-8-21-19(25)12-23-20(26)18-11-15-10-16(27-4)6-7-17(15)24(18)14(3)22-23/h6-7,10-11,13H,5,8-9,12H2,1-4H3,(H,21,25) |
InChI Key |
YOXJIWHWNSXDPS-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C2=CC3=C(N12)C=CC(=C3)OC)CC(=O)NCCCOC(C)C |
Canonical SMILES |
CC1=NN(C(=O)C2=CC3=C(N12)C=CC(=C3)OC)CC(=O)NCCCOC(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.